molecular formula C8H12O3 B13511901 rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid

Cat. No.: B13511901
M. Wt: 156.18 g/mol
InChI Key: TZJAUBZYKUFTOR-BBVRLYRLSA-N
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Description

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:

    Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group can be done using hydroxylating agents under controlled conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand reaction mechanisms involving bicyclic compounds.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic applications in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • rac-(1R,4S,5S)-4-methoxybicyclo[3.2.0]heptane-1-carboxylic acid
  • rac-(1R,4S,5S)-4-fluoro-N-phenylbicyclo[3.2.0]heptane-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents (hydroxyl, methoxy, fluoro, phenyl) affects the chemical and biological properties of these compounds.
  • Reactivity: The different functional groups influence the types of reactions the compounds can undergo and their reactivity under various conditions.
  • Applications: Each compound may have unique applications based on its specific structure and properties, making them suitable for different research and industrial purposes.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,4R,5R)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6,9H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1

InChI Key

TZJAUBZYKUFTOR-BBVRLYRLSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)O)C(=O)O

Canonical SMILES

C1CC2(C1C(CC2)O)C(=O)O

Origin of Product

United States

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